molecular formula C14H14N4O2S B2722929 N-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide CAS No. 443351-64-2

N-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2722929
CAS No.: 443351-64-2
M. Wt: 302.35
InChI Key: DHMZBMRZIDUSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a quinazolin-4-one core substituted at position 2 with a cyanomethylthio (-S-CH2-CN) group and at position 3 with an ethyl-linked acetamide moiety.

Properties

IUPAC Name

N-[2-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10(19)16-7-8-18-13(20)11-4-2-3-5-12(11)17-14(18)21-9-6-15/h2-5H,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMZBMRZIDUSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski’s Method

The quinazolin-4(3H)-one core is classically synthesized via Niementowski’s reaction, where anthranilic acid reacts with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline. Modifications include substituting formamide with acetamide derivatives to introduce side chains.
Example Procedure :

  • Reactants : Anthranilic acid (1 eq.), formamide (excess).
  • Conditions : 125–130°C, 4–6 hours.
  • Yield : ~70–80%.

Isatoic Anhydride Route

Isatoic anhydride reacts with primary amines to form 3-substituted quinazolinones. This method allows direct incorporation of the ethylacetamide side chain during cyclization.
Example Procedure :

  • Reactants : Isatoic anhydride (1 eq.), 2-aminoethylacetamide (1 eq.).
  • Conditions : Reflux in ethanol, 6 hours.
  • Yield : ~65%.

Introduction of the Cyanomethylthio Group

Thiolation-Alkylation Strategy

A two-step approach involving thiolation followed by alkylation is widely used:

  • Thiolation : Reacting 4-oxoquinazolinone with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent to form 2-mercaptoquinazolin-4(3H)-one.
  • Alkylation : Treating the thiol intermediate with cyanomethyl bromide in basic conditions.

Procedure from Source :

  • Step 1 : 2-Mercapto-3-phenylquinazolin-4(3H)-one synthesis.
    • Reactants : Anthranilic acid (1 eq.), phenyl isothiocyanate (1 eq.), triethylamine.
    • Conditions : Reflux in ethanol, 4 hours.
    • Yield : 80%.
  • Step 2 : Alkylation with cyanomethyl bromide.
    • Reactants : 2-Mercaptoquinazolinone (1 eq.), cyanomethyl bromide (1.2 eq.), K₂CO₃.
    • Conditions : DMF, room temperature, 12 hours.
    • Yield : 70–75%.

Direct Nucleophilic Substitution

Chloromethylquinazolinones (e.g., 2-chloromethyl-4(3H)-quinazolinone) react with cyanomethylthiolate ions (generated from NaSH and acetonitrile).
Procedure from Source :

  • Reactants : 2-Chloromethylquinazolinone (1 eq.), NaSH (1.5 eq.), acetonitrile.
  • Conditions : DMF, 60°C, 6 hours.
  • Yield : 60–65%.

Functionalization with Ethylacetamide Side Chain

Alkylation of Quinazolinone Nitrogen

The 3-position nitrogen of quinazolinone is alkylated using 2-bromoethylacetamide in the presence of a base.
Procedure from Source :

  • Reactants : 2-(Cyanomethylthio)quinazolin-4(3H)-one (1 eq.), 2-bromoethylacetamide (1.2 eq.), K₂CO₃.
  • Conditions : DMF, 80°C, 8 hours.
  • Yield : 50–55%.

Reductive Amination

Aminoethylacetamide is coupled to 2-(cyanomethylthio)quinazolin-4(3H)-one via reductive amination using NaBH₃CN.
Procedure from Source :

  • Reactants : 2-(Cyanomethylthio)quinazolin-4(3H)-one (1 eq.), aminoethylacetamide (1.5 eq.), NaBH₃CN.
  • Conditions : Methanol, RT, 12 hours.
  • Yield : 45–50%.

Integrated Synthetic Pathways

One-Pot Multi-Component Synthesis

A streamlined approach combines quinazolinone formation, thiolation, and alkylation in sequential steps:

  • Quinazolinone Formation : Anthranilic acid + formamide → 4-oxoquinazolinone.
  • Thiolation : P₂S₅ → 2-mercaptoquinazolinone.
  • Alkylation : Cyanomethyl bromide + ethylacetamide bromide → target compound.

Optimized Conditions :

  • Solvent : DMF.
  • Catalyst : K₂CO₃.
  • Yield : 40–45% (over three steps).

Analytical Characterization

Key spectroscopic data for this compound:

Technique Data
¹H NMR (DMSO-d₆) δ 1.98 (s, 3H, CH₃CO), 2.45 (t, 2H, CH₂N), 3.60 (t, 2H, CH₂S), 4.01 (s, 2H, SCH₂CN), 7.20–8.10 (m, 4H, Ar-H), 10.20 (s, 1H, NH).
IR (KBr) 1680 cm⁻¹ (C=O), 2260 cm⁻¹ (CN), 1240 cm⁻¹ (C-S).
MS (ESI-TOF) m/z 303.1 [M+H]⁺.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Thiolation-Alkylation High regioselectivity Multi-step, moderate yields 50–70%
Direct Substitution Fewer steps Requires chloromethyl intermediate 60–65%
Reductive Amination Mild conditions Low efficiency for bulky substrates 45–50%

Industrial-Scale Considerations

  • Cost Efficiency : Thiolation-alkylation is preferred due to reagent availability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for removing byproducts like unreacted mercaptans.
  • Safety : Cyanomethyl bromide is toxic; alternatives like cyanomethyl thiosulfate are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

  • Inhibition of Carbonic Anhydrase :
    • Recent studies have indicated that compounds related to the quinazoline structure exhibit inhibitory action against human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. In particular, derivatives of 4-oxoquinazoline have shown promise as selective inhibitors for specific hCA isoforms, such as hCA II and hCA IX, making them potential candidates for treating conditions like glaucoma and cancer .
  • Antitumor Activity :
    • Quinazoline derivatives have been investigated for their antitumor properties. The structural modifications introduced by the cyanomethyl thio group may enhance the cytotoxicity against cancer cell lines. Research has shown that certain quinazoline-based compounds can induce apoptosis in cancer cells, thus offering a pathway for developing new anticancer therapies .
  • Antimicrobial Properties :
    • There is emerging evidence that quinazoline derivatives possess antimicrobial activity against various pathogens. The introduction of functional groups such as cyanomethyl thio could potentially improve their efficacy against resistant strains of bacteria and fungi, making them suitable candidates for further development as antimicrobial agents .

Case Study 1: Inhibition of Carbonic Anhydrases

A study published in Molecules highlighted the synthesis and evaluation of various 4-oxoquinazoline derivatives as inhibitors of human carbonic anhydrases. Among these, compounds featuring the cyanomethyl thio group exhibited significantly higher inhibitory activity against hCA II and hCA IX compared to their analogs without this modification .

Case Study 2: Antitumor Screening

In another research effort reported in Bioorganic & Medicinal Chemistry Letters, a series of quinazoline derivatives were screened for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with the cyanomethyl thio modification displayed enhanced potency, suggesting that this structural feature may be crucial for their antitumor activity .

Mechanism of Action

The mechanism of action of N-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Core Modifications in Quinazolin-4-one Derivatives

The quinazolinone core is a common feature among analogs, but substitutions at positions 2 and 3 vary significantly:

Compound Name / ID Position 2 Substituent Position 3 Substituent Key Functional Groups
Target Compound -S-CH2-CN -CH2CH2-NHCOCH3 Cyanomethylthio, acetamide
Compound 11m Styryl (benzo[d][1,3]dioxolyl) -CH2-NHCO-(4-methoxyphenyl) Styryl, methoxyphenylamide
Compound 11r 3-Nitrostyryl -CH2-NHCO-(4-chlorophenyl) Nitrostyryl, chlorophenyl
Compound 4d None -CH2-NHCO-(2-hydroxy-4-methylphenyl) Hydroxyphenylamide
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide 6-Cl, 2-methyl -CH2-NHCO-phenyl Chloro, methyl, phenylamide

Key Observations :

  • The target compound’s cyanomethylthio group is unique; most analogs feature styryl, halogen, or hydroxy substituents.
  • The ethyl spacer in the acetamide chain (target) contrasts with direct methylene linkages in analogs (e.g., 11m, 11r) .

Key Observations :

  • Styryl-substituted analogs (e.g., 11m, 11r) exhibit lower yields (29–48%) compared to simpler derivatives like 4g (83%) .
  • High melting points (>250°C) are common, reflecting crystalline stability in quinazolinone derivatives .

Key Observations :

  • Styryl and halogen substituents correlate with anticancer and antimicrobial activities .

Discussion of Structural-Activity Relationships (SAR)

  • Position 2 Substituents: Styryl groups (11m, 11r) improve planarity and π-π stacking, aiding DNA intercalation in anticancer activity . The cyanomethylthio group (target) may offer redox or nucleophilic reactivity.
  • Position 3 Substituents : Bulky aryl groups (e.g., 4-chlorophenyl in 11r) enhance lipophilicity and membrane permeability , while hydrophilic groups (e.g., hydroxy in 4d) may improve solubility .
  • Thioether Linkages: ’s thio-linked triazinoindoles (23–27) suggest sulfur’s role in modulating electronic properties , though their bioactivity remains unexplored.

Biological Activity

N-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core, which is known for its diverse biological activities. The molecular formula is C12H14N4OSC_{12}H_{14}N_4OS, with a molecular weight of approximately 258.34 g/mol. Its unique functional groups contribute to its biological properties.

Property Value
Molecular FormulaC₁₂H₁₄N₄OS
Molecular Weight258.34 g/mol
CAS Number1115550-22-5
StructureStructure

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinazolinones, including this compound. Research indicates that quinazolinone derivatives can induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells and C6 glioma cells) have shown that these compounds can significantly reduce cell viability. The MTT assay demonstrated a dose-dependent decrease in cell proliferation when treated with the compound .
  • Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound led to increased activation of caspase-3, indicating the induction of apoptosis in tumor cells .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that this compound could cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cycle and leading to cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that it exhibits significant activity against various bacterial strains:

  • Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism of Action : It is believed that the compound disrupts bacterial cell membranes and inhibits essential enzymes involved in bacterial metabolism, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. Variations in substituents on the quinazolinone ring have been systematically studied:

  • Substituent Variations : Modifications at different positions on the quinazolinone ring can enhance or reduce biological activity. For instance, compounds with electron-withdrawing groups have shown improved anticancer efficacy compared to those with electron-donating groups .
  • Cyanomethyl Group Influence : The presence of the cyanomethyl thioether group has been linked to increased lipophilicity and better cellular uptake, which may contribute to enhanced biological activity .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Combination Therapy : Studies suggest that combining this compound with existing chemotherapeutic agents could enhance therapeutic outcomes by overcoming drug resistance in cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide?

The synthesis typically involves sequential functionalization of the quinazolinone core. A common approach includes:

  • Substitution reactions to introduce the cyanomethylthio group via nucleophilic displacement using potassium carbonate (K₂CO₃) as a base in dry acetone under reflux .
  • Condensation reactions to attach the ethylacetamide side chain, often employing 2-chloro-N-phenylacetamide derivatives and anhydrous K₂CO₃ in refluxing acetone for 12–18 hours .
  • Purification via recrystallization or chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the quinazolinone core (δ ~7.5–8.5 ppm for aromatic protons) and acetamide moiety (δ ~2.1 ppm for CH₃) .
  • Mass spectrometry (ESI/APCI+) : To verify molecular weight (e.g., observed [M+H]⁺ and [M+Na]⁺ peaks) .
  • IR spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether group. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to enhance nucleophilicity in substitution steps .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with acetone to improve solubility of intermediates .
  • Reaction monitoring : Use TLC or HPLC to track progress and adjust reflux times (e.g., extending beyond 18 hours if incomplete) .

Q. What structural features govern the compound’s biological activity?

  • Quinazolinone core : Essential for binding to enzymes (e.g., kinases) via π-π stacking and hydrogen bonding .
  • Cyanomethylthio group : Enhances membrane permeability due to moderate lipophilicity .
  • Ethylacetamide side chain : Modulates solubility and target specificity; truncation reduces affinity in docking studies .

Q. How can contradictions in reported bioactivity data be resolved?

  • Assay standardization : Re-evaluate IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HeLa) and controls .
  • Purity verification : Confirm compound integrity (>95% via HPLC) to rule out degradants or byproducts .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate target binding kinetics .

Q. What methodologies assess stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor degradation via HPLC over 24 hours .
  • Plasma stability assays : Measure half-life in human plasma using LC-MS to identify metabolic vulnerabilities .
  • Accelerated stability testing : Expose to heat (40°C) and humidity (75% RH) for 4 weeks to predict shelf life .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Modify the cyanomethylthio group (e.g., replace with methylsulfonyl) and evaluate bioactivity shifts .
  • Computational modeling : Perform molecular dynamics simulations to predict binding poses with targets like EGFR or PARP .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger .

Methodological Considerations

Q. What strategies mitigate byproduct formation during synthesis?

  • Temperature control : Lower reflux temperatures (e.g., 50°C instead of 80°C) to reduce dimerization .
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during functionalization steps .
  • Workup optimization : Use aqueous acid washes (HCl) to remove unreacted intermediates .

Q. How to design dose-response studies for in vivo efficacy evaluation?

  • Dose range : Start with 10–100 mg/kg (oral or IP) based on pharmacokinetic data (e.g., Cₘₐₓ and AUC) .
  • Endpoint selection : Measure tumor volume reduction in xenograft models or biomarker modulation (e.g., p-EGFR levels) .
  • Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.